molecular formula C15H17FN4O B3813934 N-[(2-fluorophenyl)methyl]-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)acetamide

N-[(2-fluorophenyl)methyl]-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)acetamide

Cat. No.: B3813934
M. Wt: 288.32 g/mol
InChI Key: RKDPSOIOSOWOHJ-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O/c16-13-4-2-1-3-11(13)7-17-15(21)10-20-6-5-14-12(9-20)8-18-19-14/h1-4,8H,5-7,9-10H2,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDPSOIOSOWOHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NN=C2)CC(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyridine core, followed by the introduction of the fluorophenyl group and the acetamide moiety. Common reagents used in these reactions include various halogenated compounds, amines, and acylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and pH, is crucial for optimizing the synthesis process. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-fluorophenyl)methyl]-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)acetamide analogs: Compounds with similar structures but different substituents on the pyrazolopyridine core or the fluorophenyl group.

    Other pyrazolopyridine derivatives: Compounds that share the pyrazolopyridine core but have different functional groups attached.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the pyrazolopyridine core provides a versatile scaffold for further modifications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-fluorophenyl)methyl]-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2-fluorophenyl)methyl]-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)acetamide

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